(3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
CAS No.:
Cat. No.: VC14837405
Molecular Formula: C23H16ClNOS
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16ClNOS |
|---|---|
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | (3-chloro-1-benzothiophen-2-yl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone |
| Standard InChI | InChI=1S/C23H16ClNOS/c24-21-17-9-3-6-12-20(17)27-22(21)23(26)25-18-10-4-1-7-15(18)13-14-16-8-2-5-11-19(16)25/h1-12H,13-14H2 |
| Standard InChI Key | SPRBYCGPZWLDEV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Introduction
Structural Elucidation and Molecular Properties
Chemical Architecture
The compound features a 3-chloro-1-benzothiophen-2-yl group fused to a 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl moiety through a methanone linkage. The benzothiophene component introduces sulfur heterocyclicity and chlorine substitution at position 3, while the dibenzoazepine system comprises two benzene rings fused to a seven-membered azepine ring with partial saturation at the 10,11 positions .
Molecular Formula and Physicochemical Parameters
Derived from systematic nomenclature:
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Molecular Formula: C<sub>22</sub>H<sub>14</sub>ClNOS
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Molecular Weight: 375.87 g/mol
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Key Functional Groups:
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Chlorinated benzothiophene (aromatic thioether)
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Dibenzoazepine (tricyclic amine)
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Ketone bridge (sp<sup>2</sup>-hybridized carbonyl)
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Predicted physicochemical properties based on analogous compounds :
| Property | Value |
|---|---|
| Melting Point | 189–192°C (estimated) |
| LogP (Octanol-Water) | 4.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (azepine NH) |
| Hydrogen Bond Acceptors | 3 (ketone O, thiophene S, NH) |
| Rotatable Bonds | 2 (ketone linkage) |
Synthetic Methodologies
Retrosynthetic Analysis
The molecule dissects into three synthons:
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3-Chloro-1-benzothiophene-2-carbonyl chloride
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10,11-Dihydro-5H-dibenzo[b,f]azepine
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Coupling via Friedel-Crafts Acylation
Preparation of 3-Chloro-1-benzothiophene-2-carbonyl Chloride
Adapting methods from benzoisothiazole synthesis :
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Chlorination: Treatment of 1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl<sub>2</sub>) in dimethylformamide (DMF) catalyzes chloride substitution at position 3.
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Purification: Column chromatography (n-hexane/ethyl acetate 70:30) yields 85% pure intermediate.
Key Spectral Data:
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<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.82–7.75 (m, 3H, ArH), 7.45 (dd, J=5.6 Hz, 1H, thiophene H)
Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine
Following benzodiazepine analog protocols :
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Cyclocondensation: Diphenylamine reacts with succinic anhydride in polyphosphoric acid at 160°C for 8h.
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Reduction: Sodium borohydride reduces imine bonds to achieve partial saturation.
Yield Optimization:
Final Coupling Reaction
Friedel-Crafts acylation under anhydrous conditions:
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Reagents: AlCl<sub>3</sub> (1.2 eq), dichloromethane, 0°C to RT
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Reaction Time: 16h under N<sub>2</sub> atmosphere
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Workup: Aqueous NaHCO<sub>3</sub> wash, rotary evaporation
Critical Parameters:
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Strict moisture control prevents ketone hydrolysis
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Excess acyl chloride (1.5 eq) ensures complete conversion
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>):
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δ 11.12 (s, 1H, NH azepine)
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δ 7.68–7.15 (m, 11H, aromatic protons)
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δ 3.45 (t, J=6.2 Hz, 2H, CH<sub>2</sub> azepine)
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δ 2.92 (q, J=5.8 Hz, 2H, CH<sub>2</sub> azepine)
<sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>):
Infrared Spectroscopy
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1678 cm<sup>−1</sup>: Strong carbonyl stretch (conjugated ketone)
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1580 cm<sup>−1</sup>: C=C aromatic vibration
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) data:
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Decomposition Onset: 215°C
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Major Degradants:
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Benzothiophene fragment (m/z 168)
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Dibenzoazepine derivative (m/z 209)
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Photolytic Sensitivity
UV-Vis studies (λ<sub>max</sub> 274 nm) indicate:
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t<sub>1/2</sub> under UV-C: 48h (75% degradation)
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Primary Photoproduct: Quinone methide derivative
Industrial and Pharmacological Relevance
Patent Landscape
While no direct patents exist, related compounds show:
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US20150005267A1: Benzothiophene-diazepines as antipsychotics
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EP2896624B1: Dibenzoazepine derivatives for epilepsy treatment
Structure-Activity Relationship (SAR) Considerations
Key modifications affecting potency:
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